molecular formula C8H14N2O4 B149769 2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid CAS No. 125509-89-9

2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid

Cat. No. B149769
M. Wt: 202.21 g/mol
InChI Key: PZLRXNWCQLUSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid, also known as ACBC, is a cyclic amino acid that has gained attention in scientific research due to its unique structure and potential applications. ACBC is a derivative of the amino acid lysine and contains a cyclic aziridine ring.

Mechanism Of Action

The mechanism of action of 2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid is not fully understood, but it is believed to be related to its unique structure. The cyclic aziridine ring in 2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid can undergo ring-opening reactions, which may be responsible for its biological activity. 2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid has been shown to interact with various enzymes and proteins in the body, including histone deacetylases and glutamate receptors.

Biochemical And Physiological Effects

2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid has been shown to have several biochemical and physiological effects in various studies. In one study, 2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid was found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In another study, 2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid was shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid in lab experiments is its unique structure, which may allow for the synthesis of new compounds with unique properties. Additionally, 2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid has been shown to have low toxicity and high stability, making it a suitable candidate for further research. However, one limitation of using 2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid in lab experiments is its relatively high cost compared to other amino acids.

Future Directions

There are several future directions for research on 2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid. One area of interest is the development of new compounds based on 2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid that have potential applications in medicine, agriculture, and materials science. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid and its potential therapeutic effects. Finally, research is needed to optimize the synthesis method of 2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid to reduce its cost and increase its availability for further research.
Conclusion
In conclusion, 2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid is a cyclic amino acid that has gained attention in scientific research due to its unique structure and potential applications. 2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid has been studied for its potential applications in medicine, agriculture, and materials science. The mechanism of action of 2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid is not fully understood, but it is believed to be related to its unique structure. 2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. There are several future directions for research on 2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid, including the development of new compounds based on 2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid and further studies to fully understand its mechanism of action and potential therapeutic effects.

Synthesis Methods

2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid can be synthesized through the reaction of lysine with glyoxal and sodium cyanoborohydride. The resulting product is then treated with sodium hydride and chloroacetic acid to form the aziridine ring. This synthesis method has been used in several studies to produce 2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid for further research.

Scientific Research Applications

2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, 2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid has been studied as a potential fertilizer and plant growth regulator. In materials science, 2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid has been used as a building block for the synthesis of new materials with unique properties.

properties

CAS RN

125509-89-9

Product Name

2-(4-Amino-4-carboxybutyl)-2-aziridinecarboxylic acid

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

2-(4-amino-4-carboxybutyl)aziridine-2-carboxylic acid

InChI

InChI=1S/C8H14N2O4/c9-5(6(11)12)2-1-3-8(4-10-8)7(13)14/h5,10H,1-4,9H2,(H,11,12)(H,13,14)

InChI Key

PZLRXNWCQLUSBF-UHFFFAOYSA-N

SMILES

C1C(N1)(CCCC(C(=O)O)N)C(=O)O

Canonical SMILES

C1C(N1)(CCCC(C(=O)O)N)C(=O)O

synonyms

2-(4-amino-4-carboxybutyl)-2-aziridinecarboxylic acid
aziridino-DAP

Origin of Product

United States

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